molecular formula C18H22N2OS B5810388 N-(2-adamantylcarbamothioyl)benzamide

N-(2-adamantylcarbamothioyl)benzamide

Cat. No.: B5810388
M. Wt: 314.4 g/mol
InChI Key: CIEQGDRRNMOZKC-UHFFFAOYSA-N
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Description

N-(2-adamantylcarbamothioyl)benzamide is a compound that belongs to the class of benzamides, which are widely studied for their diverse biological activities. This compound features an adamantane moiety, which is known for its rigid and bulky structure, contributing to the compound’s unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantylcarbamothioyl)benzamide typically involves the reaction of 2-adamantylamine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The benzamide moiety allows for substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(2-adamantylcarbamothioyl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-adamantylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantylcarbamothioyl)benzamide: Similar structure but with the adamantane moiety at a different position.

    2,3-dimethoxybenzamide: Lacks the adamantane moiety but shares the benzamide core.

    3-acetoxy-2-methylbenzamide: Another benzamide derivative with different substituents.

Uniqueness

N-(2-adamantylcarbamothioyl)benzamide is unique due to the presence of the 2-adamantyl group, which imparts rigidity and bulkiness to the molecule. This structural feature enhances its stability and biological activity compared to other benzamide derivatives .

Properties

IUPAC Name

N-(2-adamantylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c21-17(13-4-2-1-3-5-13)20-18(22)19-16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEQGDRRNMOZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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